molecular formula C12H20Cl2N2O B1424306 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride CAS No. 61695-08-7

1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride

Cat. No. B1424306
CAS RN: 61695-08-7
M. Wt: 279.2 g/mol
InChI Key: XXSIXSNQSIRYFR-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is a chemical compound with the empirical formula C12H19ClN2O . It is a solid substance and is offered by various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC1CN (CC1)CC (C=C2)=CC=C2OC.Cl . This indicates that the compound contains a pyrrolidine ring attached to a methoxybenzyl group.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 242.75 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research has explored the synthesis and transformation of compounds related to "1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride," demonstrating its utility in creating structurally diverse molecules. For instance, Ghelfi et al. (2003) reported the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones, showcasing the compound's role in the preparation of agrochemicals or medicinal compounds Ghelfi et al., 2003. Similarly, Usami et al. (2018) detailed a visible-light-mediated synthesis of pyrroline through hydroimination cyclization, starting from an O-(4-methoxybenzyl) oxime ether Usami et al., 2018.

Antimicrobial Applications

Maheta et al. (2012) demonstrated the synthesis and potential antimicrobial activity of novel imidazole derivatives, including 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, indicating the compound's relevance in developing new antimicrobial agents Maheta et al., 2012.

Material Science and Molecular Structures

In materials science, the structure and molecular dynamics of related compounds have been studied. For example, Gasser and Stoeckli-Evans (2004) investigated the crystal and molecular structure of 2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene derivatives, contributing to the understanding of molecular interactions and packing in solid-state chemistry Gasser & Stoeckli-Evans, 2004.

Bioactive Compound Synthesis

Research into the synthesis of bioactive compounds highlights the compound's versatility in medicinal chemistry. For instance, the synthesis of ellipticine, an anticancer agent, from 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride, showcases its utility in synthesizing complex molecules with significant biological activity Miki et al., 2001.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSIXSNQSIRYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697990
Record name 1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride

CAS RN

61695-08-7
Record name 1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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